4-((3-Aminopyridin-2-yl)amino)benzoic acid
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Overview
Description
4-((3-Aminopyridin-2-yl)amino)benzoic acid is an organic compound with the molecular formula C12H11N3O2. This compound is characterized by the presence of both an amino group and a carboxylic acid group attached to a benzene ring, along with a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid typically involves the reaction of 3-aminopyridine with 4-aminobenzoic acid under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the two reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Aminopyridin-2-yl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, and hydroxyl derivatives .
Scientific Research Applications
4-((3-Aminopyridin-2-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Aminopyridin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of bacterial cell walls in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid (PABA): A precursor in the synthesis of folic acid.
3-Aminopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-((2-Hydroxybenzyl)amino)benzoic acid: Exhibits antimicrobial and cytotoxic activities.
Uniqueness
4-((3-Aminopyridin-2-yl)amino)benzoic acid is unique due to its dual functionality, combining the properties of both 4-aminobenzoic acid and 3-aminopyridine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[(3-aminopyridin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-10-2-1-7-14-11(10)15-9-5-3-8(4-6-9)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXTZVHETVIUFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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